molecular formula C9H4F3NO B13640159 5-Formyl-2-(trifluoromethyl)benzonitrile

5-Formyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13640159
M. Wt: 199.13 g/mol
InChI Key: HFGQLXCDZIYFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO It is a derivative of benzonitrile, characterized by the presence of a formyl group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of 2-(trifluoromethyl)benzonitrile using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 5-Carboxy-2-(trifluoromethyl)benzonitrile

    Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)benzonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Formyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the formyl group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.

    5-Formylbenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    5-Carboxy-2-(trifluoromethyl)benzonitrile:

Uniqueness

5-Formyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

5-formyl-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-2-1-6(5-14)3-7(8)4-13/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGQLXCDZIYFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.